

An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethoxy-2-methylbenzoic acid

Cat. No.: B127076

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Synthetic Chemistry

3,4-Dimethoxy-2-methylbenzoic acid, identified by its CAS Number 5722-94-1, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two methoxy groups and a methyl group, makes it a valuable intermediate in various fields of chemical synthesis. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications with a focus on drug development, and essential safety and handling information. While not as commonly cited as some other benzoic acid derivatives, its role as a synthetic intermediate in the creation of specialized molecules, including potential therapeutic agents, warrants a detailed examination.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of **3,4-Dimethoxy-2-methylbenzoic acid** are summarized below. These parameters are crucial for its handling, reaction setup, and purification.

Property	Value	Source
IUPAC Name	3,4-Dimethoxy-2-methylbenzoic acid	N/A
CAS Number	5722-94-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1] [3]
Molecular Weight	196.2 g/mol	[1] [3]
Appearance	Off-white to white solid	[3]
Melting Point	147 °C (experimental)	[1] [3]
Boiling Point	312.5 ± 37.0 °C (predicted)	[1] [3]
Density	1.180 ± 0.06 g/cm ³ at 20 °C (predicted)	[1]
Solubility	Soluble in appropriate organic solvents.	[1]

Synthesis of 3,4-Dimethoxy-2-methylbenzoic Acid: A Conceptual Workflow

While a specific, detailed, and publicly available experimental protocol for the synthesis of **3,4-Dimethoxy-2-methylbenzoic acid** is not readily found in the searched literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach to introduce a carboxylic acid group onto a benzene ring is through the carbonation of a Grignard reagent or the oxidation of a methyl group.

A potential synthetic pathway could start from 2,3-dimethoxytoluene. The introduction of the carboxylic acid at the 2-position would be the key transformation. This could be achieved through a multi-step process involving electrophilic aromatic substitution to introduce a functional group that can then be converted to a carboxylic acid.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of **3,4-Dimethoxy-2-methylbenzoic acid**.

Note on Synthetic Protocol: The lack of a readily available, peer-reviewed synthesis protocol for this specific compound suggests it may be a specialty chemical synthesized on demand. Researchers planning to synthesize this compound would need to develop a specific protocol, likely involving protection and deprotection steps to ensure the correct regioselectivity of the reactions. A patent for the preparation of a related compound, 3,4-dihydroxy-2-methyl benzoic acid alkyl ester, suggests that multi-step syntheses involving functional group interconversions on a substituted benzene ring are feasible.[\[7\]](#)

Applications in Research and Drug Development

The primary utility of **3,4-Dimethoxy-2-methylbenzoic acid** lies in its role as a synthetic intermediate. Its functional groups—a carboxylic acid and two methoxy groups—offer multiple points for chemical modification, making it a valuable precursor for more complex molecules.

Intermediate in the Synthesis of Apogossypol Derivatives

One of the noted applications of **3,4-Dimethoxy-2-methylbenzoic acid** is in the synthesis of 5,5"-didesisopropyl-5,5"-dialkylapogossypol derivatives.[\[2\]\[5\]](#) Apogossypol and its derivatives are of significant interest in medicinal chemistry, particularly in cancer research, due to their ability to act as antagonists of anti-apoptotic Bcl-2 family proteins. By inhibiting these proteins, such compounds can promote apoptosis (programmed cell death) in cancer cells.

General Use as a Building Block

Beyond this specific application, substituted benzoic acids like this one are widely used as building blocks in the synthesis of:

- Pharmaceuticals: The benzoic acid moiety is a common scaffold in drug molecules. The methoxy and methyl groups can be further modified or can serve to modulate the electronic and steric properties of the final compound, influencing its biological activity and pharmacokinetic properties.[\[8\]\[9\]](#)
- Fragrances and Dyes: The aromatic structure is a key component of many fragrance molecules and dyes. The substituents on the ring can be altered to fine-tune the color or scent of the final product.[\[1\]](#)

- Agrochemicals: Many pesticides and herbicides are complex organic molecules that may be synthesized using substituted benzoic acids as starting materials.

Spectroscopic Data: A Note on Availability

A comprehensive set of experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) with detailed peak assignments for **3,4-Dimethoxy-2-methylbenzoic acid** is not readily available in the public domain. Researchers would typically need to acquire this data upon synthesis or purchase of the compound. For reference, the characteristic spectral regions for the functional groups present in the molecule are:

- ¹H NMR: Signals for the aromatic protons, the methyl protons, and the two methoxy group protons would be expected. The carboxylic acid proton would appear as a broad singlet, typically downfield.
- ¹³C NMR: Resonances for the carboxylic acid carbon, the aromatic carbons (with distinct shifts due to the different substituents), the methyl carbon, and the two methoxy carbons would be observed.
- FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretches of the methoxy groups, and C-H stretches of the aromatic ring and methyl group would be present.
- Mass Spectrometry: The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of functional groups such as the carboxylic acid, methoxy groups, and methyl group.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **3,4-Dimethoxy-2-methylbenzoic acid**. The available safety data indicates the following hazards:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[1][4]

Storage: It is recommended to store this compound in a dry environment, sealed, and refrigerated at temperatures between 2 to 8 °C.[1][3]

Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,4-Dimethoxy-2-methylbenzoic acid is a specialized chemical intermediate with potential applications in the synthesis of complex organic molecules, including those with therapeutic interest. While detailed experimental data is not as widely available as for more common reagents, its structural features make it a valuable tool for synthetic chemists. As research into new pharmaceuticals and materials continues, the demand for such tailored building blocks is likely to grow, highlighting the importance of understanding the properties and potential applications of compounds like **3,4-Dimethoxy-2-methylbenzoic acid**.

References

- Lightning Deal 5722-94-1 | **3,4-dimethoxy-2-methylbenzoic Acid** Online Exclusive [cEp5ruWB]. (n.d.).
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.).
- Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). (n.d.). Human Metabolome Database.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). (n.d.). Human Metabolome Database.
- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). (n.d.). NP-MRD.
- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). (n.d.). Human Metabolome Database.
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. (n.d.). Google Patents.
- 5722-94-1 | **3,4-Dimethoxy-2-methylbenzoic acid**. (n.d.).
- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- ^{13}C NMR Spectrum (PHY0064709). (n.d.). PhytoBank.
- **3,4-Dimethoxy-2-methylbenzoic acid.** (n.d.).
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
- 3,4-Dimethoxy-benzoic acid - Optional[^1H NMR] - Spectrum. (n.d.). SpectraBase.
- Proposed fragmentation patterns and characteristic ions of... (n.d.). ResearchGate.
- Synthesis of 3,4-Dimethoxy-2 -nitro-benzoic acid (VIII). (2025). PrepChem.com.
- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
- 3 Methoxy 4 methyl Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd.
- Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). (2010). FooDB.
- Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (n.d.). DASH (Harvard).
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (n.d.). BG.
- CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. (2015).
- 3,4-Dimethoxy-benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.).
- 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. (n.d.). PubChem.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.
- FT-IR Spectroscopic Study of M(Benzoic Acid). (n.d.). Zeitschrift für Naturforschung.
- Benzoic acid, 4-methyl-. (n.d.). NIST WebBook.
- The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... (n.d.). Study Prep in Pearson+.
- FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. (n.d.). ResearchGate.
- 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. osp.stat.gov.lt [osp.stat.gov.lt]
- 2. 3,4-DIMETHOXY-2-METHYLBENZOIC ACID | 5722-94-1 [chemicalbook.com]
- 3. Do It Center Provo | Virtual tour generated by Panotour [doitcenterprovo.com]
- 4. achmem.com [achmem.com]
- 5. 3,4-DIMETHOXY-2-METHYLBENZOIC ACID CAS#: 5722-94-1 [amp.chemicalbook.com]
- 6. 5722-94-1 · 3,4-Dimethoxy-2-methylbenzoic acid · 3,4-Dimethoxy-2-methylbenzoic acid
【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 8. chemixl.com [chemixl.com]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127076#iupac-name-for-3-4-dimethoxy-2-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com